N-(4-hydroxyphenyl)-3-nitrobenzamide
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Overview
Description
N-(4-hydroxyphenyl)-3-nitrobenzamide: is an organic compound that features both a hydroxyl group and a nitro group attached to a benzamide structure
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-3-nitrobenzamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer . It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
It is known that fenretinide has a large apparent volume of distribution . The terminal half-life of Fenretinide is approximately 12 hours .
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the prevention of cancer progression.
Action Environment
The action of this compound can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environment in which the drug is stored and administered can significantly impact its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide typically involves the nitration of 4-hydroxybenzamide. One common method includes the reaction of 4-hydroxybenzamide with nitric acid under controlled conditions to introduce the nitro group at the meta position relative to the amide group. The reaction is usually carried out in a solvent like acetic acid to ensure proper dissolution and reaction kinetics.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the nitration and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxo-3-nitrobenzamide.
Reduction: Formation of N-(4-aminophenyl)-3-nitrobenzamide.
Substitution: Formation of N-(4-alkoxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
Chemistry: N-(4-hydroxyphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness: N-(4-hydroxyphenyl)-3-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12-6-4-10(5-7-12)14-13(17)9-2-1-3-11(8-9)15(18)19/h1-8,16H,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMFVSAMUVRYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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